molecular formula C9H16N6 B5675938 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B5675938
M. Wt: 208.26 g/mol
InChI Key: RBHNSRTVBDSNLG-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C9H16N6 . It features a pyrimidine-2,4-diamine core structure substituted with a 4-methylpiperazinyl group at the 6-position. This specific molecular architecture, combining a diaminopyrimidine with a methylpiperazine, makes it a highly valuable scaffold and intermediate in medicinal chemistry and drug discovery research. The compound serves as a key building block for the synthesis of more complex molecules. Scientific literature indicates that analogous structures based on the 6-(4-methylpiperazin-1-yl)pyrimidine core are frequently explored in developing potential therapeutic agents . For instance, it can be used to create derivatives like N4-(2,6-dichlorobenzyl) and N4-(4-methylbenzyl) analogs, which are subjects of research interest . Furthermore, the core structure itself can be synthesized from precursors such as 2,4-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine . As a versatile chemical intermediate, its primary research applications lie in the fields of organic synthesis and pharmaceutical development. Researchers utilize this compound to generate targeted libraries for screening against various biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHNSRTVBDSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4940-96-9
Record name 6-(4-Methyl-1-piperazinyl)-2,4-pyrimidinediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN36XF25Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its biological activities, particularly as a ligand for histamine receptors and its implications in treating various inflammatory conditions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H14N6\text{C}_9\text{H}_{14}\text{N}_6

This compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety, which contributes to its biological activity and receptor binding properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Histamine Receptor Modulation :
    • This compound acts as a ligand for the histamine H4 receptor, which is implicated in various inflammatory diseases such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD) .
  • Anti-Malarial Activity :
    • Related pyrimidine derivatives have shown promising anti-malarial effects against Plasmodium falciparum. For instance, studies have indicated that modifications in the pyrimidine structure can enhance potency against malaria parasites while maintaining low cytotoxicity to mammalian cells .
  • Cytotoxicity Studies :
    • The cytotoxic effects of similar compounds have been evaluated in vitro against various cancer cell lines. For example, derivatives of pyrimidines have demonstrated significant cytotoxicity against HepG2 liver cancer cells and other lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Case Study 1: Histamine H4 Receptor Antagonism

A study focused on the synthesis of pyrimidine derivatives including this compound revealed that these compounds exhibit high affinity for the H4 receptor. The research indicated that these ligands could effectively reduce inflammation in models of allergic responses .

Case Study 2: Anti-Malarial Efficacy

In another investigation, a series of 2,4-diamino-pyrimidines were synthesized and tested for their anti-malarial properties. Compounds similar to this compound showed IC50 values ranging from 0.09 μM to 0.32 μM against Plasmodium falciparum, indicating strong anti-malarial activity .

Table 1: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundHistamine H4 AntagonistNot specified
Phenylurea-substituted PyrimidinesAnti-malarial0.09 - 0.32
Thiazolidin-pyrimidinesCytotoxicityVaries

Scientific Research Applications

Cancer Treatment

One of the prominent applications of 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine derivatives is in the field of oncology. Research has shown that pyrimidine-2,4-diamine derivatives can act as effective agents against various cancer types by inhibiting specific kinases involved in tumor growth.

Key Findings:

  • A patent (WO2014084778A1) describes the use of pyrimidine derivatives for treating cancer, emphasizing their potential as inhibitors of vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis .
  • The compound's structural modifications have been linked to enhanced potency against different cancer cell lines, making it a candidate for further development in targeted cancer therapies.

Kinase Inhibition

This compound has been identified as a promising inhibitor of various kinases, including JAK3 and FLT3. These kinases play significant roles in cell signaling pathways that regulate cell proliferation and survival.

Research Insights:

  • A study highlighted the compound's ability to selectively inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The design aimed to reduce myelosuppression while maintaining efficacy against FLT3 mutations .
  • Another patent (WO2013092854A1) discusses the compound's potential as a JAK3 inhibitor, which could provide therapeutic benefits in conditions such as rheumatoid arthritis and certain cancers .

Antimalarial Activity

The compound has also shown promise in combating malaria. Research indicates that derivatives of pyrimidine-2,4-diamine exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Study Results:

  • A recent study evaluated a series of phenylurea substituted 2,4-diamino-pyrimidines against Plasmodium falciparum 3D7 strains. The most active compounds demonstrated low cytotoxicity towards mammalian cells while effectively inhibiting parasite growth at low micromolar concentrations .
  • The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring could enhance both potency and selectivity against the parasite while minimizing adverse effects on human cells.

Table 1: Summary of Biological Activities

Compound Target Activity IC50 (μM) Selectivity Index
This compoundFLT3Inhibitor0.090High
This compoundJAK3InhibitorNot specifiedModerate
Phenylurea substituted variantPlasmodium falciparumAntimalarial0.09High

Table 2: Structure-Activity Relationship Analysis

Modification Effect on Activity
Addition of polar substituentsIncreased potency
Substitution at the 5-positionEnhanced selectivity
Introduction of hydrophobic groupsVariable impact on activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (CAS 1196994-11-2)
  • Substituents : 2,6-Dichlorobenzyl group at N3.
  • Molecular Weight : 367.28 g/mol.
  • This derivative is stored under inert atmospheres (2–8°C), indicating sensitivity to oxidation .
  • Applications: Not explicitly stated, but halogenated aryl groups often improve target affinity in receptor-binding studies.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide (Desoxyminoxidil)
  • Substituents : Piperidine (saturated six-membered ring with one nitrogen) at position 6 and a 3-oxide group.
  • Key Differences :
    • The 3-oxide group increases polarity, improving aqueous solubility.
    • Piperidine lacks the second nitrogen present in methylpiperazine, reducing hydrogen-bonding capacity.
  • Applications: Used as a vasodilator and hair growth promoter (e.g., Minoxidil derivatives) .
6-(TERT-BUTYL)PYRIMIDINE-2,4-DIAMINE (CAS 175137-26-5)
  • Substituents : Bulky tert-butyl group at position 4.
  • Molecular Weight : 166.22 g/mol.
  • Synthesis: Derived from ethanol, sodium hydroxide, and guanidine carbonate, indicating a simpler synthetic route compared to methylpiperazine-containing analogues .

Modifications in the Piperazine/Piperidine Moiety

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Substituents : Piperidine (single nitrogen) instead of methylpiperazine.
  • Crystal structure studies highlight planar pyrimidine rings, suggesting stable π-π stacking in solid states .
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
  • Substituents : Methylpiperazine at position 5 instead of 5.
  • Synthesis : Prepared via Pd-catalyzed coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine .
  • Key Differences : Altered substitution pattern may affect electronic distribution and binding to targets like kinases or receptors.

Complex Derivatives with Multi-Target Activity

XL228 (4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine)
  • Substituents : Cyclopropylpyrazole and isopropyloxazole groups.
  • Molecular Weight : 437.54 g/mol.
  • Applications: Multi-target kinase inhibitor with solubility in DMSO and ethanol.
4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines
  • Substituents : Thiophene at position 6 and variable groups (e.g., p-anisidinyl, p-chlorophenyl) at position 4.
  • Key Differences : Thiophene enhances lipophilicity, improving antimicrobial activity (e.g., against E. coli and C. albicans) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Reference ID
6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine 248.31 4-Methylpiperazine H4R agonist (ST-1006)
N4-(2,6-Dichlorobenzyl) derivative 367.28 2,6-Dichlorobenzyl Enhanced stability under inert conditions
Desoxyminoxidil 223.24 Piperidine, 3-oxide Vasodilation, hair growth promotion
6-(TERT-BUTYL)PYRIMIDINE-2,4-DIAMINE 166.22 tert-Butyl Potential metabolic stability
XL228 437.54 Cyclopropylpyrazole, isopropyloxazole Kinase inhibition
4-(Thiophen-2-yl)pyrimidine derivatives ~300–350 Thiophene, variable 4-substituents Antimicrobial agents

Key Findings and Implications

  • Structural Flexibility : The pyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., H4R agonism vs. kinase inhibition).
  • Solubility and Stability : Methylpiperazine and oxide groups enhance solubility, while halogenated or bulky substituents improve stability and binding.
  • Synthetic Accessibility : Derivatives with simpler substituents (e.g., tert-butyl) are synthesized via straightforward routes, whereas complex analogues (e.g., XL228) require multi-step catalysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, introducing the 4-methylpiperazinyl group to a pyrimidine core often involves reacting a halogenated pyrimidine precursor (e.g., 6-chloropyrimidine-2,4-diamine) with 4-methylpiperazine under reflux in a polar aprotic solvent like DMF or DMSO. Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of piperazine), temperature (80–100°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (ethanol/water) improves yield and purity .

Q. How is the crystal structure of this compound characterized, and what structural motifs are critical for its activity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Key steps include:

  • Growing crystals via slow evaporation (e.g., using ethanol/water mixtures).
  • Data collection at low temperatures (100 K) to minimize thermal motion.
  • Structural refinement using software like SHELX or OLEX2.
    • Structural Insights : The 4-methylpiperazinyl group adopts a chair conformation, with hydrogen bonds between the amine groups and solvent molecules. The planar pyrimidine ring facilitates π-π stacking in biological targets, enhancing binding affinity .

Q. What in vitro assays are used to evaluate the antimicrobial or anticancer potential of this compound?

  • Antimicrobial Testing :

  • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
    • Anticancer Screening :
  • MTT Assay : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) over 48–72 hours.
  • Flow Cytometry : Apoptosis detection via Annexin V/PI staining.
    • These assays highlight the role of the 4-methylpiperazinyl group in enhancing membrane permeability .

Advanced Research Questions

Q. How do substituent modifications at the pyrimidine 2- and 4-positions influence histamine H3/H4 receptor selectivity?

  • SAR Strategy :

  • H3R Affinity : Replacing the 4-methylpiperazinyl group with a 3-(piperidin-1-yl)propoxyphenyl moiety (e.g., compound 5 in ) increases H3R binding (Kᵢ = 4.49 nM) by mimicking endogenous ligand interactions.
  • Selectivity : Bulky substituents at the 2-position (e.g., benzylamine) reduce H4R affinity, achieving >6,500-fold selectivity.
    • Experimental Validation : Radioligand displacement assays using [³H]-histamine in HEK-293 cells expressing recombinant receptors .

Q. What computational approaches are used to predict drug-likeness and optimize binding affinity during lead optimization?

  • Metrics :

  • Ligand Efficiency (LE) : ΔG/non-hydrogen atoms (>0.3 kcal/mol/atom preferred).
  • Lipophilicity (cLogP) : Target <3 to balance permeability and solubility.
    • Tools :
  • Molecular Docking (AutoDock Vina) : Simulate binding to H3R homology models.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity.
    • These methods prioritize compounds with balanced potency and pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 vs. Sf9 in ) and buffer conditions (pH 7.4, 1% DMSO).
  • Control Compounds : Include reference ligands (e.g., immepip for H3R) to validate assay reproducibility.
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 6 may reduce potency in polar environments) .

Q. What strategies improve metabolic stability and pharmacokinetics of pyrimidine-diamine derivatives?

  • Key Modifications :

  • Cytochrome P450 Inhibition : Introduce fluorine atoms to block oxidative metabolism.
  • Plasma Stability : Replace labile esters with amides (e.g., 2-aminopyrimidine vs. 2-methoxy).
    • In Vitro Tests :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Ultrafiltration assays to measure free fraction .

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